molecular formula C7H14N2O2 B2988455 1,4,8-Oxadiazecan-5-one CAS No. 2044713-53-1

1,4,8-Oxadiazecan-5-one

Cat. No.: B2988455
CAS No.: 2044713-53-1
M. Wt: 158.201
InChI Key: YQZLOMTYWMQMNS-UHFFFAOYSA-N
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Description

1,4,8-Oxadiazecan-5-one (CAS: 2044713-53-1) is a ten-membered heterocyclic compound containing one oxygen and two nitrogen atoms within its macrocyclic structure. Limited structural or pharmacokinetic data are publicly available, but its unique macrocyclic framework distinguishes it from smaller heterocyclic analogs. The ten-membered ring system may offer distinct conformational flexibility and intermolecular interaction capabilities compared to five- or six-membered oxadiazole/oxadiazine derivatives .

Properties

IUPAC Name

1,4,8-oxadiazecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c10-7-1-2-8-3-5-11-6-4-9-7/h8H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZLOMTYWMQMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,8-Oxadiazecan-5-one can be synthesized through the reaction of 4,5-diacyl-1,4,5-oxadiazepane with a base in a polar solvent at elevated temperatures . The process involves the conversion of 4,5-diacyl-1,4,5-oxadiazepane into the corresponding oxadiazepane derivative using a base. This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods: The industrial production of 1,4,8-Oxadiazecan-5-one typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4,8-Oxadiazecan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazepine oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines or alcohols.

Scientific Research Applications

1,4,8-Oxadiazecan-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4,8-Oxadiazecan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Heterocyclic Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 1,4,8-Oxadiazecan-5-one and related compounds:

Compound Ring Size Heteroatoms (O/N) Molecular Formula Notable Properties/Applications References
1,4,8-Oxadiazecan-5-one 10-membered 1 O, 2 N Not fully reported R&D applications; conformational flexibility
1,3,4-Oxadiazole 5-membered 1 O, 2 N Varies (e.g., C₂H₂N₂O) High pharmacological activity (antibacterial, anticancer)
1,2,5-Oxadiazine 6-membered 1 O, 2 N Varies (e.g., C₆H₈N₂O) Synthesized via hydrazone-acetic anhydride reactions; moderate stability
1,4-Oxazepan-5-one 7-membered 1 O, 1 N C₅H₉NO₂ Intermediate in drug synthesis; well-characterized toxicity

Key Observations :

  • Ring Size : Larger rings like 1,4,8-Oxadiazecan-5-one may exhibit enhanced conformational adaptability but face synthetic challenges (e.g., ring strain, purification) compared to smaller analogs .
  • For instance, 1,3,4-oxadiazoles interact strongly with biomolecules, enhancing their pharmacological activity , whereas 1,4,8-Oxadiazecan-5-one’s macrocyclic structure may enable multi-target binding.
Pharmacological and Toxicological Comparisons
  • 1,3,4-Oxadiazole Derivatives : Exhibit broad-spectrum bioactivity, including anticancer (IC₅₀ values in µM range) and antimicrobial effects (MIC: 2–8 µg/mL). Toxicity models (e.g., hepatotoxicity, mutagenicity) show moderate to low risk in preclinical studies .
  • 1,2,5-Oxadiazines : Demonstrated anti-inflammatory activity in vitro (e.g., COX-2 inhibition ~70% at 10 µM) but higher cytotoxicity in some cell lines (e.g., IC₅₀: 25 µM in HepG2) .

Biological Activity

1,4,8-Oxadiazecan-5-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Synthesis

1,4,8-Oxadiazecan-5-one features a unique oxadiazole ring that contributes to its pharmacological properties. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, which can include various amines and carboxylic acids.

Biological Activities

The biological activities of 1,4,8-Oxadiazecan-5-one and its derivatives have been explored in several studies. Key findings include:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown significant antimicrobial activity against various pathogens. For instance, derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. A study highlighted the cytotoxic effects of certain 1,3,4-oxadiazole compounds on cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The mechanisms underlying the biological activities of 1,4,8-Oxadiazecan-5-one are varied:

  • DNA Gyrase Inhibition : Some studies propose that certain oxadiazole derivatives inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition can lead to bacterial cell death.
  • Enzyme Inhibition : Other mechanisms involve the inhibition of enzymes such as enoyl-acyl carrier protein (ACP) reductase, which is vital for fatty acid biosynthesis in bacteria .

Case Studies

Several case studies have illustrated the practical applications of 1,4,8-Oxadiazecan-5-one derivatives:

  • Antimicrobial Efficacy :
    • A study evaluated a series of oxadiazole derivatives for their antibacterial activity. The most potent compounds were found to be significantly more effective than standard antibiotics like ampicillin .
  • Anticancer Activity :
    • In vitro tests on various cancer cell lines showed that specific oxadiazole derivatives induced apoptosis and inhibited cell growth effectively compared to control groups .

Data Summary

The following table summarizes the biological activities and their corresponding references:

Biological Activity Description References
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of cytokines

Q & A

Q. What are the optimal synthetic conditions for producing 1,4,8-Oxadiazecan-5-one with high purity?

Methodological Answer:

  • Reaction Setup : Use a reflux system with acetic anhydride (15 mL) as both solvent and catalyst. Maintain 100°C for 4 hours to ensure cyclization of precursor hydrazones (e.g., analogous to substituted 1,2,5-oxadiazine synthesis) .
  • Workup : Quench the reaction by pouring the mixture onto crushed ice, followed by filtration and washing with cold water. Drying under vacuum yields the crude product.
  • Purity Validation : Characterize via NMR (to confirm oxadiazecane ring formation) and elemental analysis (to verify stoichiometric ratios). Record physical data (melting point, solubility) in tabular form for reproducibility (e.g., Table 2 in ) .

Q. Which analytical techniques are critical for confirming the structural integrity of 1,4,8-Oxadiazecan-5-one?

Methodological Answer:

  • Multi-Spectral Analysis :
    • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational models (DFT-based predictions) to validate ring geometry and substituent positions.
    • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700 cm1^{-1} and oxadiazole ring vibrations (e.g., 1600–1500 cm1^{-1}) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by peak integration).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 1,4,8-Oxadiazecan-5-one derivatives?

Methodological Answer:

  • Triangulation Approach : Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR/IR for functional groups). For unresolved peaks, employ 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Error Analysis : Quantify uncertainties in instrument calibration (e.g., ±0.1 ppm for NMR) and environmental factors (humidity, temperature). Use statistical tools (e.g., RSD < 2% for replicate measurements) to assess reliability .
  • Case Study : If a derivative’s 13C^{13}C-NMR lacks expected carbonyl signals, re-examine reaction conditions for incomplete cyclization or side reactions (e.g., hydrolysis during workup) .

Q. What experimental strategies can elucidate the reaction mechanism of 1,4,8-Oxadiazecan-5-one formation?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., hydrazone-acetic anhydride adducts).
  • Isotopic Labeling : Use 15N^{15}N-labeled hydrazones to trace nitrogen incorporation into the oxadiazecane ring. Compare isotopic patterns via MS/MS fragmentation .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and activation energies for cyclization steps. Validate with experimental Arrhenius plots .

Q. How should researchers address reproducibility challenges in synthesizing 1,4,8-Oxadiazecan-5-one analogs?

Methodological Answer:

  • Standardized Protocols : Document exact molar ratios (e.g., 1:1 hydrazone-to-acetic anhydride), heating rates, and stirring speeds. Provide raw data (e.g., TLC Rf values) in supplementary materials .
  • Batch Consistency Testing : Synthesize three independent batches under identical conditions. Compare yields and purity via ANOVA (p < 0.05 for significance) .
  • Troubleshooting : If yields vary >10%, check for moisture contamination (anhydrous acetic anhydride required) or incomplete reflux (calibrate temperature probes) .

Data Presentation and Ethical Considerations

Q. What guidelines ensure rigorous reporting of 1,4,8-Oxadiazecan-5-one research data?

Methodological Answer:

  • Structured Reporting : Follow IMRaD format (Introduction, Methods, Results, Discussion). Include raw spectral data (NMR/IR) in appendices and processed data (integration values, coupling constants) in main tables .
  • Ethical Transparency : Disclose all synthetic attempts (successful/failed) to avoid publication bias. Cite prior work on analogous oxadiazoles (e.g., ) to contextualize novelty .

Q. How can researchers ensure compliance with safety protocols when handling 1,4,8-Oxadiazecan-5-one?

Methodological Answer:

  • Hazard Mitigation : Refer to SDS guidelines (e.g., ) for PPE (gloves, goggles) and spill management (silica gel absorption, no water flushing) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., excess acetic anhydride) with sodium bicarbonate before disposal .

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